molecular formula C10H9BrO4 B1588907 Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate CAS No. 36256-45-8

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Cat. No. B1588907
CAS RN: 36256-45-8
M. Wt: 273.08 g/mol
InChI Key: YRPHNSODVHXAOP-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate (MBAH) is a brominated aromatic ester and a derivative of benzoic acid. It is a colorless, odorless and crystalline solid, with melting point of 120-122°C and boiling point of 243-245°C. MBAH is a versatile compound that can be used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial products. It is also used as a starting material for the synthesis of other compounds.

Scientific Research Applications

1. Synthesis of New Chemical Entities

Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a derivative closely related to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, has been designed for the treatment of hyperproliferative and inflammatory disorders and cancer. An efficient large-scale synthesis process for this compound, starting from commercially available compounds, has been developed, demonstrating its potential in pharmaceutical research (Kucerovy et al., 1997).

2. Crystal Structure Analysis

The crystal structure of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, a compound structurally similar to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, has been analyzed. This study revealed a planar molecular structure with interconnected molecules, indicating potential applications in materials science and molecular engineering (Jiang Ke, Xu Guan-Hong, & L. Fei, 2008).

3. Antimicrobial Properties

Compounds with a bromoacetyl moiety, similar to Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, have shown promising antimicrobial properties. For instance, 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole demonstrated significant inhibitory effects against pathogenic yeast and moulds, highlighting its potential as a therapeutic antifungal agent (Farag et al., 2008).

properties

IUPAC Name

methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHNSODVHXAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469286
Record name Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

CAS RN

36256-45-8
Record name Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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